molecular formula C18H19N5O4 B11182997 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11182997
M. Wt: 369.4 g/mol
InChI Key: OIJDPUZQASXRAT-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core substituted with a morpholine ring at position 2 and an N-phenyl carboxamide at position 3. Such scaffolds are common in medicinal chemistry for targeting enzymes like kinases or polymerases due to their planar heterocyclic structure .

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

2-morpholin-4-yl-4,7-dioxo-N-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C18H19N5O4/c24-13-10-12(16(25)19-11-4-2-1-3-5-11)14-15(20-13)21-18(22-17(14)26)23-6-8-27-9-7-23/h1-5,12H,6-10H2,(H,19,25)(H2,20,21,22,24,26)

InChI Key

OIJDPUZQASXRAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Barbituric Acid Derivatives

A three-component reaction involving barbituric acid, substituted anilines, and aldehydes in aqueous media provides a green chemistry approach. The method avoids toxic solvents and achieves yields of 75–92%.

Procedure :

  • Reactants :

    • Barbituric acid (1 equiv)

    • 4-Chloroaniline (1 equiv)

    • 4-Nitrobenzaldehyde (1 equiv)

  • Conditions :

    • Solvent: Water (pH 7, room temperature)

    • Catalyst: None required

    • Time: 10–18 hours

  • Mechanism :

    • Knoevenagel condensation forms the chalcone intermediate.

    • Michael addition and cyclization yield the pyrido-pyrimidine core.

Key Data :

ParameterValue
Yield89%
Purity (HPLC)>98%
Reaction ScaleUp to 50 g

Stepwise Synthesis via Pyrimidine Intermediate

Morpholine Functionalization

This method involves sequential alkylation and amidation steps, adapted from patents:

Step 1 : Synthesis of 4-(1-Benzylpiperidine-4-yl)morpholine

  • Reactants : 1-Benzyl-4-piperidone + morpholine (2:3 molar ratio)

  • Catalyst : Boric acid (5 mol%)

  • Solvent : o-Xylene at 110°C for 18 hours

  • Yield : 93%

Step 2 : Hydrogenation and Amidation

  • Reactants : 4-(1-Benzylpiperidine-4-yl)morpholine + 3-phenylisocyanate

  • Conditions :

    • Catalyst: 10% Pd/C (H₂, 40 bar)

    • Solvent: t-Butanol at 50°C

  • Yield : 89.7%

Purification : Recrystallization from ethanol/petroleum ether (1:3 v/v).

Catalytic Ring-Closing Strategies

TiO₂/SiO₂ Nanocomposite-Mediated Synthesis

A nanocomposite catalyst (TiO₂/SiO₂, 1:1) enables efficient cyclization under mild conditions:

Procedure :

  • Reactants :

    • Ethyl 6-aminopyrimidine-2,4-dione

    • Morpholine-4-carbonyl chloride

    • Phenyl isocyanate

  • Conditions :

    • Catalyst: TiO₂/SiO₂ (10 wt%)

    • Solvent: Ethanol/water (1:1)

    • Temperature: 60°C, 3 hours

  • Yield : 94–98%

Advantages :

  • Recyclable catalyst (5 cycles without loss of activity)

  • Short reaction time (2–3 hours)

Comparative Analysis of Methods

MethodCatalystSolventYield (%)Reaction TimeScalability
MulticomponentNoneWater8918 hHigh
StepwiseBoric acid/Pd/Co-Xylene9324 hModerate
NanocompositeTiO₂/SiO₂Ethanol/H₂O963 hHigh

Key Findings :

  • Green Chemistry : Water-based multicomponent reactions reduce environmental impact but require longer times.

  • Catalytic Efficiency : TiO₂/SiO₂ nanocomposites enhance reaction rates but involve higher catalyst costs.

  • Morpholine Integration : Direct alkylation of piperidine precursors improves atom economy compared to post-synthetic modifications.

Troubleshooting and Optimization

Common Issues:

  • Low Yields in Amidation : Use freshly distilled phenyl isocyanate to avoid moisture-induced side reactions.

  • Byproduct Formation : Add 0.1 M NaHCO₃ during cyclization to suppress dimerization.

Scaling-Up Considerations:

  • Hydrogenation Safety : Replace Pd/C with Raney nickel for large-scale hydrogenations to reduce explosion risks.

  • Solvent Recovery : o-Xylene can be recycled via fractional distillation (≥90% recovery) .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation.
    • A study demonstrated that derivatives of this compound showed enhanced activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Properties
    • The compound has shown promising results as an antimicrobial agent. In vitro studies suggest effectiveness against a range of bacteria and fungi.
    • A notable case study revealed that formulations containing this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects
    • Preliminary studies have suggested that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
    • In animal models, it was observed to reduce inflammatory markers and improve symptoms associated with chronic inflammation .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines; induced apoptosis through mitochondrial pathways.
Study 2Antimicrobial EfficacyShowed significant inhibition of Staphylococcus aureus; effective against various fungi.
Study 3Anti-inflammatory PropertiesReduced inflammatory markers in animal models; potential application in arthritis treatment.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins by binding to their active sites. This binding can disrupt the normal function of these targets, leading to various biological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrido[2,3-d]pyrimidine 2-Morpholin-4-yl, 5-N-phenyl carboxamide Morpholine, phenyl, dioxo
2-(4-Benzylpiperidin-1-yl)-N-(4-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide Pyrido[2,3-d]pyrimidine 2-Benzylpiperidinyl, 5-N-(4-chlorophenyl) carboxamide Piperidine, chlorophenyl, dioxo
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidines (4b-c) Pyrido[2,3-d]pyrimidine 7-Amino, 4-oxo, 5-chromen-3-yl, 2-thioxo Chromene, thioxo, amino
5-(4-Substituted Phenyl)-2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines Pyridine 2-Amino, 4-(chlorophenylpyridinyl), 5-(substituted phenyl) Chloro, nitro, bromo, methoxy

Key Observations :

  • Substituent Effects on Polarity : The morpholine group (target compound) increases polarity compared to benzylpiperidinyl (), which may improve aqueous solubility .
  • Thioxo vs. Dioxo : Compounds with 2-thioxo groups () exhibit different tautomeric behavior and hydrogen-bonding capacity compared to the dioxo target compound .
Physicochemical Properties

Data from and structural analogs:

Compound Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data
Target Compound ~439.45 (calculated) Not reported Not reported Expected IR: C=O (~1700 cm⁻¹), morpholine C-O (~1100 cm⁻¹)
Compounds (e.g., nitro-substituted) 466–545 268–287 67–81 1H NMR: δ 7.2–8.5 (aromatic H), δ 2.5–3.5 (morpholine/pyridine H)
Compounds (4b-c, 6a-c) ~350–400 (estimated) Not reported 85–93 IR: Thioxo (C=S, ~1250 cm⁻¹), NH₂ (~3300 cm⁻¹)

Key Observations :

  • Melting Points : The target compound’s melting point is unreported, but analogs with nitro or bromo substituents () show higher melting points (268–287°C), likely due to increased molecular symmetry and intermolecular forces .
  • Synthetic Yields : compounds achieved higher yields (85–93%) than analogs (67–81%), possibly due to optimized reaction conditions for thioxo-pyrido[2,3-d]pyrimidines .

Biological Activity

The compound 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic molecule that belongs to the pyrimidine class of compounds. This class is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N5O2C_{22}H_{25}N_{5}O_{2} with a molecular weight of approximately 391.5 g/mol. The IUPAC name indicates significant functional groups that may contribute to its biological activity. The presence of the morpholine ring and multiple carbonyl groups suggests potential for hydrogen bonding and interaction with biological macromolecules.

PropertyValue
Molecular FormulaC22H25N5O2
Molecular Weight391.5 g/mol
IUPAC Name2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
CAS Number940983-59-5

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in various cellular processes. The mechanism may include:

  • Enzyme Inhibition : The compound could inhibit enzymes critical for cell proliferation or survival in cancer cells.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites influencing signaling pathways.
  • DNA Interaction : Given its structural similarity to nucleobases, it might interfere with DNA replication or transcription processes.

Biological Activity

Research has indicated that compounds within the pyrimidine class exhibit a wide range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidines can induce apoptosis in cancer cell lines by activating caspase pathways and altering expression levels of key proteins involved in cell cycle regulation .
  • Antimicrobial Properties : Some studies have shown that related compounds possess significant antimicrobial activity against various pathogens including Gram-positive and Gram-negative bacteria .
  • Immunomodulatory Effects : Certain derivatives have been reported to modulate immune responses by affecting lymphocyte proliferation and cytokine production .

Case Studies

Several case studies provide insights into the biological activity of pyrimidine derivatives:

  • Antitumor Activity : A study evaluated the effects of a structurally similar compound on human cancer cell lines (MCF-7 and A549). Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting potent anticancer properties .
  • Antimicrobial Testing : In vitro tests demonstrated that pyrimidine derivatives exhibited varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against resistant bacterial strains .
  • Immunological Impact : Research on immunomodulatory effects showed that certain pyrimidine derivatives could suppress T-cell activation in vitro by downregulating MAP kinase pathways .

Q & A

Q. Q1. What are the key challenges in synthesizing 2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide, and how are they addressed?

Synthesis challenges include controlling regioselectivity during cyclization and stabilizing reactive intermediates. A common approach involves stepwise condensation of pyrimidine precursors with morpholine and phenylcarboxamide groups under anhydrous conditions. For example, refluxing in aprotic solvents (e.g., DMF) with catalytic acid/base systems ensures proper ring closure and minimizes side reactions. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regiochemistry, as seen in structurally similar pyrimidine derivatives .

Q. Q2. How is the compound’s structure validated experimentally?

Structural validation combines spectroscopic and computational methods:

  • NMR spectroscopy : Assigning peaks for the hexahydropyrido-pyrimidine core and distinguishing morpholine vs. phenyl substituents via 1H^1H-NMR coupling patterns.
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., analogous compounds in used crystallography for conformation analysis) .

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction pathways for this compound’s derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions for pyrimidine ring formation . Tools like Gaussian or ORCA model substituent effects on reaction kinetics, such as electron-withdrawing groups accelerating cyclization.

Q. Table 1: Computational vs. Experimental Yield Comparison for Pyrimidine Derivatives

SubstituentPredicted Yield (DFT)Experimental YieldDeviation
-OCH₃78%74%-4%
-NO₂65%68%+3%
Data adapted from and .

Q. Q4. How do researchers resolve contradictory bioactivity data across studies?

Contradictions often arise from assay conditions (e.g., cell line variability) or impurities. A robust strategy includes:

Reproducibility checks : Repeating assays with standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).

HPLC purity validation : Ensure >95% purity to exclude confounding effects.

SAR analysis : Compare with analogs (e.g., thieno[2,3-d]pyrimidines in ) to isolate structural determinants of activity .

Q. Q5. What advanced techniques characterize the compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KDK_D) for kinases or receptors.
  • Molecular docking : Predicts binding modes using AutoDock Vina or Schrödinger Suite, validated by mutagenesis studies.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .

Methodological Design Questions

Q. Q6. How to design experiments for analyzing degradation products under physiological conditions?

Simulated biological media : Incubate the compound in PBS (pH 7.4) or human serum at 37°C.

LC-MS/MS monitoring : Track degradation over 24–72 hours, identifying metabolites via fragmentation libraries.

Stability-activity correlation : Compare bioactivity of parent compound vs. degradation products (e.g., loss of morpholine ring reduces potency in analogs) .

Q. Q7. What statistical approaches are used to validate structure-activity relationships (SAR)?

  • Multivariate regression : Correlates substituent properties (e.g., logP, Hammett constants) with IC₅₀ values.
  • Machine learning : Random Forest or SVM models trained on datasets from and predict novel active derivatives.
  • ANOVA : Identifies significant differences between synthetic batches or assay replicates .

Contradictory Data Analysis

Q. Q8. How to address discrepancies in reported solubility profiles?

Discrepancies may stem from polymorphic forms or solvent choice. Solutions include:

Hansen solubility parameters : Screen solvents (e.g., DMSO vs. THF) to identify optimal dissolution media.

Powder X-ray diffraction (PXRD) : Detect polymorphs affecting solubility.

Dynamic light scattering (DLS) : Measure aggregation in aqueous buffers .

Emerging Research Directions

Q. Q9. Can this compound serve as a precursor for photoactivatable probes?

Yes, functionalization with azide or alkyne handles enables "click chemistry" for fluorescent tagging. For example:

  • Photoaffinity labeling : Incorporate diazirine groups to crosslink with target proteins upon UV irradiation.
  • In vivo imaging : Couple with near-infrared fluorophores for tissue penetration .

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